(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione
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Overview
Description
5-O-Demethyl-28-oxo-Avermectin A1a is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. These compounds are known for their potent antiparasitic properties and are widely used in agriculture and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Demethyl-28-oxo-Avermectin A1a involves several steps, starting from the fermentation of Streptomyces avermitilis. The initial product, avermectin, undergoes a series of chemical modifications, including demethylation and oxidation, to yield 5-O-Demethyl-28-oxo-Avermectin A1a .
Industrial Production Methods
Industrial production typically involves large-scale fermentation followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-O-Demethyl-28-oxo-Avermectin A1a undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-O-Demethyl-28-oxo-Avermectin A1a, which may have different biological activities and properties .
Scientific Research Applications
5-O-Demethyl-28-oxo-Avermectin A1a has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: Investigated for its effects on various biological systems, including its antiparasitic activity.
Medicine: Explored for its potential use in treating parasitic infections and other diseases.
Industry: Used in the development of new agricultural pesticides and veterinary medicines
Mechanism of Action
The mechanism of action of 5-O-Demethyl-28-oxo-Avermectin A1a involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite, ultimately leading to its death . The compound’s molecular targets include specific ion channels and receptors involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the avermectin family, such as:
- Avermectin B1a
- Ivermectin
- Doramectin
Uniqueness
5-O-Demethyl-28-oxo-Avermectin A1a is unique due to its specific chemical modifications, which may confer different biological activities and pharmacokinetic properties compared to other avermectins .
Properties
Molecular Formula |
C48H70O15 |
---|---|
Molecular Weight |
887.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione |
InChI |
InChI=1S/C48H70O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-44,49-50,53H,11,16,20-23H2,1-10H3/b13-12-,26-15-,33-14?/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |
InChI Key |
XDZJLYBYTBXNKA-HSCODZHHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
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